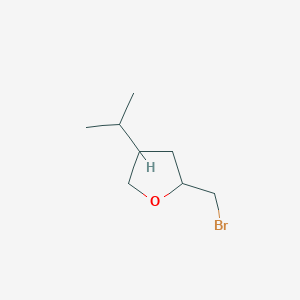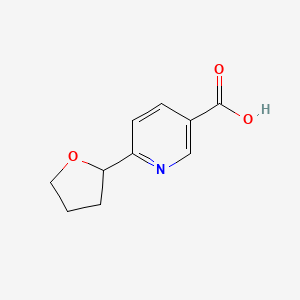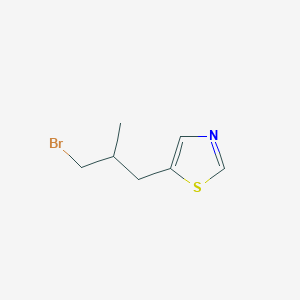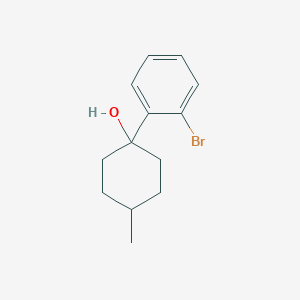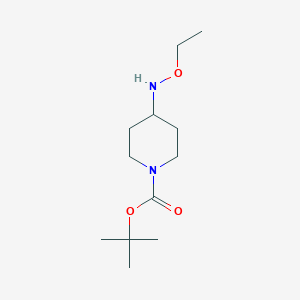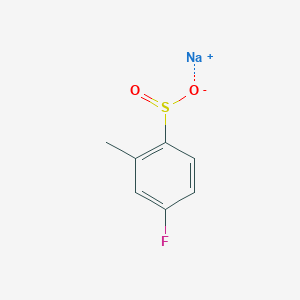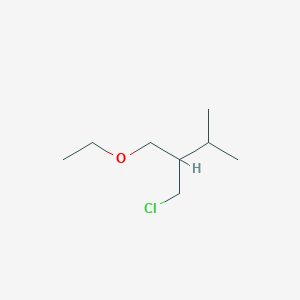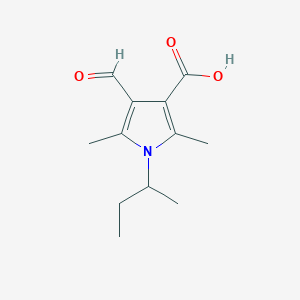
2-Bromo-4-fluorophenyl chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-fluorophenyl chloroformate is an organic compound with the molecular formula C7H3BrClFO2. It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring, along with a chloroformate group. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-4-fluorophenyl chloroformate typically involves the reaction of 2-bromo-4-fluorobenzene with chloroformyl chloride (thionyl chloride). The reaction conditions usually include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-4-fluorophenyl chloroformate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloroformate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific nucleophile or reagent used. For example, reacting with an amine can yield a carbamate, while reaction with an alcohol can produce an ester.
Applications De Recherche Scientifique
2-Bromo-4-fluorophenyl chloroformate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound can be used in the modification of biomolecules, such as the derivatization of peptides and proteins.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings
Mécanisme D'action
The mechanism of action of 2-Bromo-4-fluorophenyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-fluorophenyl acetate
- 4-Bromo-2-fluorophenyl chloroformate
- 2-Bromo-4-fluorophenyl chlorothioformate
Comparison: 2-Bromo-4-fluorophenyl chloroformate is unique due to its specific combination of bromine, fluorine, and chloroformate groups, which confer distinct reactivity and properties. Compared to similar compounds, it offers unique advantages in terms of reactivity and versatility in chemical synthesis .
Propriétés
Formule moléculaire |
C7H3BrClFO2 |
|---|---|
Poids moléculaire |
253.45 g/mol |
Nom IUPAC |
(2-bromo-4-fluorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H3BrClFO2/c8-5-3-4(10)1-2-6(5)12-7(9)11/h1-3H |
Clé InChI |
NFJMNZPDCJIYMT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)Br)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


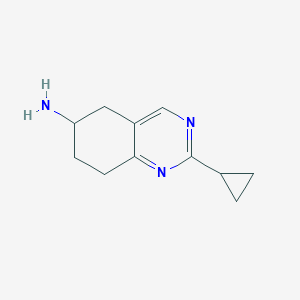
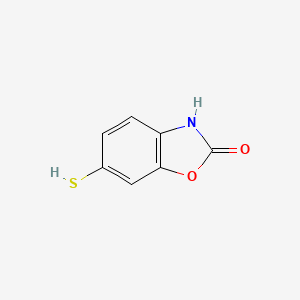
![1-[(Oxan-4-yl)carbonyl]-2-(piperidin-4-yl)azepane](/img/structure/B13203090.png)

